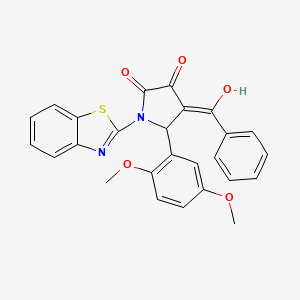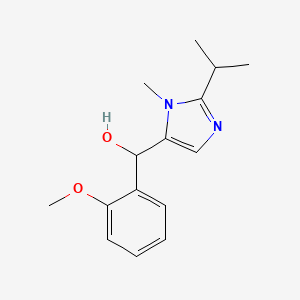![molecular formula C11H9F6NO3S B3908123 1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine](/img/structure/B3908123.png)
1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine
Overview
Description
1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine, also known as MTAA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications in various fields. MTAA is a highly reactive molecule that contains an aziridine ring, which makes it a valuable tool for chemical synthesis and biological research.
Mechanism of Action
1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine's mechanism of action is not fully understood, but it is believed to be related to its ability to form covalent bonds with nucleophiles. 1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine can react with a variety of nucleophiles, including amino acids, peptides, and proteins. The covalent modification of these molecules by 1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine can lead to changes in their biological activity and function.
Biochemical and Physiological Effects
1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine can inhibit the activity of enzymes such as cysteine proteases and serine hydrolases. In vivo studies have shown that 1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine in lab experiments is its high reactivity and selectivity. 1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine can react with a variety of nucleophiles, but it does so selectively, allowing for the specific labeling and modification of target molecules. However, 1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine's high reactivity can also be a limitation, as it can lead to non-specific labeling and modification of unintended molecules.
Future Directions
There are several future directions for the research and development of 1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine. One area of interest is the development of new synthetic methods for 1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine and its derivatives. These methods could lead to the synthesis of new and more potent compounds with improved biological activity. Another area of interest is the application of 1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine in the study of protein function and activity. 1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine could be used to selectively label and modify proteins, allowing for the identification of new drug targets and the development of new therapeutics. Finally, there is potential for the use of 1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease. 1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine could be used to selectively label and detect disease-specific biomarkers, allowing for earlier detection and more effective treatment.
Scientific Research Applications
1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine has been extensively studied for its potential applications in chemical synthesis, medicinal chemistry, and biological research. 1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine is a highly reactive molecule that can undergo various chemical reactions, including nucleophilic addition, ring-opening, and cross-coupling reactions. These reactions make 1-{[(4-methylphenyl)sulfonyl]oxy}-2,2-bis(trifluoromethyl)aziridine a valuable tool for the synthesis of complex organic molecules.
properties
IUPAC Name |
[2,2-bis(trifluoromethyl)aziridin-1-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO3S/c1-7-2-4-8(5-3-7)22(19,20)21-18-6-9(18,10(12,13)14)11(15,16)17/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGUTLSKADDWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON2CC2(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-({[(4-methyl-1-phthalazinyl)thio]acetyl}amino)benzoate](/img/structure/B3908058.png)
![2-[(4-methyl-1-phthalazinyl)amino]phenol](/img/structure/B3908059.png)
![3-[(2-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3908062.png)

![4-(4-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B3908072.png)
![6-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908075.png)
![N-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3908077.png)
![4-[4-({5-[4-(aminosulfonyl)phenyl]-2-furyl}methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B3908082.png)
![6-[3-benzoyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908091.png)

![N-cycloheptyl-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B3908111.png)
![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]imino}-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3908129.png)
![3-(3-methyl-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3908138.png)
![4-[4-(3-bromobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B3908141.png)